(-)-Mycousnine

Antibacterial discovery Gram-positive screening Staphylococcus aureus

(-)-Mycousnine (CAS 77480-55-8) is a dibenzofuran microbial metabolite and semi-synthetic precursor belonging to the usnic acid congener class, originally isolated from the phytopathogenic fungus Mycosphaerella nawae. It is one of three isomeric phytotoxins characterized from this species, alongside (+)-isomycousnine and (+)-oxymycousnine, and serves as the native scaffold from which the immunosuppressive derivative (-)-mycousnine enamine is prepared.

Molecular Formula C19H20O8
Molecular Weight 376.4 g/mol
Cat. No. B12297895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Mycousnine
Molecular FormulaC19H20O8
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C3(C(=C(C(=O)CC3(O2)OC)C(=O)C)O)C)C(=O)C)O
InChIInChI=1S/C19H20O8/c1-7-14(23)12(9(3)21)16-13(15(7)24)18(4)17(25)11(8(2)20)10(22)6-19(18,26-5)27-16/h23-25H,6H2,1-5H3/t18-,19+/m0/s1
InChIKeyHCSONWDCGXFSJK-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Mycousnine for Scientific Procurement: Baseline Identity and Comparator Landscape


(-)-Mycousnine (CAS 77480-55-8) is a dibenzofuran microbial metabolite and semi-synthetic precursor belonging to the usnic acid congener class, originally isolated from the phytopathogenic fungus Mycosphaerella nawae [1]. It is one of three isomeric phytotoxins characterized from this species, alongside (+)-isomycousnine and (+)-oxymycousnine, and serves as the native scaffold from which the immunosuppressive derivative (-)-mycousnine enamine is prepared [2]. Its core structure features a reactive β-diketone system in ring C, which distinguishes it from the parent (+)-usnic acid and enables specific chemical derivatization pathways [1][2]. For procurement decisions, (-)-mycousnine must be evaluated against its most relevant in-class comparators: (+)-usnic acid, (-)-placodiolic acid, the mycousfurans (A and B), and its semi-synthetic enamine derivative, each of which exhibits a distinct bioactivity fingerprint despite shared dibenzofuran architecture.

Why (-)-Mycousnine Cannot Be Substituted by Generic Usnic Acid or Other Dibenzofuran Congeners


Although (-)-mycousnine, (+)-usnic acid, and (-)-placodiolic acid share a dibenzofuran core and overlapping Gram-positive antibacterial activity, direct comparative MIC data reveal significant potency rank-order reversals across bacterial species that preclude interchangeable use [1]. Against Staphylococcus aureus ATCC 6538, (-)-mycousnine exhibits an MIC of 4 μg/mL—a four-fold improvement over (+)-usnic acid (MIC 16 μg/mL)—yet against Bacillus subtilis ATCC 6633, (+)-usnic acid is twice as potent (MIC 2 μg/mL vs. 4 μg/mL) [1]. This species-dependent potency inversion demonstrates that in-class congeners are not functionally equivalent. Furthermore, (-)-mycousnine possesses a unique β-diketone electrophilic center that enables conversion to the enamine derivative; this derivatization unlocks a completely orthogonal immunosuppressive pharmacology with a therapeutic index of 4,463.5—five-fold higher than cyclosporin A—that is entirely absent in the parent compound and has not been demonstrated for (+)-usnic acid [2]. These quantitative, pathway-divergent differentiation points mean that generic substitution collapses both antimicrobial selectivity profiles and functional derivatizability.

(-)-Mycousnine Product-Specific Quantitative Evidence Guide: Comparator-Backed Differentiation Data


Superior Anti-Staphylococcal Potency of (-)-Mycousnine Versus (+)-Usnic Acid in a Direct Head-to-Head MIC Panel

In a direct head-to-head antibacterial panel assaying five usnic acid congeners under identical conditions, (-)-mycousnine (compound 3) exhibited an MIC of 4 μg/mL against Staphylococcus aureus ATCC 6538, representing a 4-fold greater potency than (+)-usnic acid (compound 5, MIC 16 μg/mL) [1]. Against Bacillus subtilis ATCC 6633, the potency rank order reversed: (+)-usnic acid was superior (MIC 2 μg/mL vs. 4 μg/mL for (-)-mycousnine). Both compounds were equipotent against Kocuria rhizophila ATCC 9341 (MIC 8 μg/mL) and inactive against all three tested Gram-negative strains (E. coli ATCC 11775, S. typhimurium ATCC 14208, K. pneumoniae ATCC 4352; all MIC >128 μg/mL) [1]. (-)-Placodiolic acid (compound 4) displayed an MIC profile identical to (-)-mycousnine across all six strains, while mycousfurans A and B (compounds 1 and 2) were substantially weaker, with S. aureus MICs of 32 μg/mL each [1].

Antibacterial discovery Gram-positive screening Staphylococcus aureus

Divergent Gram-Positive Species Selectivity Profile Between (-)-Mycousnine and (+)-Usnic Acid

The same head-to-head MIC panel demonstrated a species-dependent potency inversion: (+)-usnic acid was 2-fold more potent against B. subtilis ATCC 6633 (MIC 2 μg/mL) compared to (-)-mycousnine (MIC 4 μg/mL), while (-)-mycousnine was 4-fold more potent against S. aureus ATCC 6538 (MIC 4 vs. 16 μg/mL) [1]. This inverse selectivity pattern means that the choice of scaffold directly biases the spectrum of Gram-positive coverage, with (-)-mycousnine favoring anti-staphylococcal applications and (+)-usnic acid favoring anti-bacillus applications at comparable concentrations. Both compounds maintain complete Gram-negative inactivity (MIC >128 μg/mL across E. coli, S. typhimurium, K. pneumoniae), confirming a class-conserved outer membrane exclusion [1].

Selectivity profiling Gram-positive spectrum Bacillus subtilis

(-)-Mycousnine Antifungal Activity Profile Against Dermatophytes and Candida: Potency Hierarchy Within the Usnic Acid Class

(-)-Mycousnine displays a differentiated antifungal potency gradient against clinically relevant fungi: Trichophyton mentagrophytes (MIC = 25 μg/mL), Trichophyton rubrum (MIC = 25 μg/mL), and Candida albicans (MIC = 100 μg/mL) [1]. This 4-fold potency difference between dermatophytes and C. albicans represents a therapeutically meaningful selectivity window. While quantitative antifungal MIC data for (+)-usnic acid or (-)-placodiolic acid were not generated in the same study, the usnic acid literature broadly reports antifungal activity; however, the specific MIC values and species rank order for (-)-mycousnine—with equipotent activity against two Trichophyton species but 4-fold weaker activity against C. albicans—provide a defined benchmark that must be independently verified for each congener being considered as an alternative [1].

Antifungal screening Dermatophyte Candida albicans

(-)-Mycousnine Enamine Derivative Achieves 5-Fold Higher Therapeutic Index Than Cyclosporin A via Selective T-Cell Immunosuppression

The semi-synthetic derivative (-)-mycousnine enamine (prepared directly from native (-)-mycousnine via reaction of the β-diketone with ammonium acetate) was compared head-to-head with cyclosporin A (CsA) in murine splenocyte assays [1]. (-)-Mycousnine enamine selectively inhibited Con A-induced T-cell proliferation at nanomolar concentrations (significant inhibition at >2 nM, P < 0.01), without affecting LPS-induced B-cell proliferation, PANC-1 or A549 cancer cell proliferation (at concentrations <25 μM), or LPS-induced TNF-α production in RAW264.7 macrophages [1]. Critically, the therapeutic index (TC50/EC50) of (-)-mycousnine enamine was 4,463.5, compared to 885.0 for cyclosporin A—a 5.04-fold improvement—driven by lower basal cytotoxicity [1]. The native (-)-mycousnine scaffold itself showed only weak T-cell inhibition (at >10 μM), confirming that the enamine derivatization, uniquely enabled by the β-diketone moiety, is essential for this activity [1].

Immunosuppressive drug discovery T-cell selectivity Therapeutic index

Structural Derivatizability: The Reactive β-Diketone of (-)-Mycousnine Enables Functional Switching Unavailable in (+)-Usnic Acid

The ring C of (-)-mycousnine contains a β-diketone system (C-2/C-3 dione) that serves as a unique electrophilic handle for condensation with ammonia or primary amines to yield enamine derivatives [1]. This transformation converts (-)-mycousnine (optical rotation [α]²⁰_D = −91°) to (-)-mycousnine enamine ([α]²⁰_D = −136°) with retention of absolute configuration (4aR,9bS), as confirmed by X-ray crystallography [1]. The enamine product displays a fundamentally altered pharmacology—high-potency selective T-cell immunosuppression—that is entirely absent in the parent (-)-mycousnine [1]. In contrast, while (+)-usnic acid also possesses a β-diketone system, the ring C substitution pattern differs (C-9b hydrogen vs. methyl), and comparable enamine derivatization yielding an immunosuppressive activity profile has not been reported in the refereed literature [2]. (-)-Placodiolic acid, which shares the identical antibacterial MIC profile with (-)-mycousnine, lacks the β-diketone motif entirely (possessing a ring-opened structure), rendering it chemically inert toward this diversification pathway [2].

Chemical derivatization β-diketone reactivity Scaffold diversification

(-)-Mycousnine Outperforms Next-Generation Mycousfurans in Broad-Spectrum Gram-Positive Antibacterial Potency

Compared to the structurally more complex mycousfurans A and B—newer usnic acid congeners isolated from the same fungal genus—(-)-mycousnine demonstrates unequivocally superior Gram-positive antibacterial breadth and potency [1]. Mycousfuran A (compound 1) was inactive against B. subtilis (MIC >128 μg/mL) and showed only moderate activity against K. rhizophila (MIC 8 μg/mL) and S. aureus (MIC 32 μg/mL); mycousfuran B (compound 2) was similarly inactive against B. subtilis (MIC >128 μg/mL) with K. rhizophila MIC 16 μg/mL and S. aureus MIC 32 μg/mL [1]. In contrast, (-)-mycousnine (compound 3) was active against all three Gram-positive strains (MICs of 4, 8, and 4 μg/mL respectively), providing at minimum an 8-fold potency advantage against S. aureus and restoring activity against B. subtilis that is completely absent in the mycousfurans [1]. This establishes (-)-mycousnine as the superior broad-spectrum Gram-positive lead among the currently characterized Mycosphaerella-derived usnic acid congeners.

Natural product antibacterial Congener ranking Mycousfuran comparison

(-)-Mycousnine: Best-Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Gram-Positive Antibacterial Screening Libraries Prioritizing Anti-Staphylococcal Hits

(-)-Mycousnine is the preferred usnic acid congener for inclusion in Gram-positive-focused screening decks where S. aureus is a primary target, based on its 4-fold MIC advantage over (+)-usnic acid (4 vs. 16 μg/mL) and 8-fold advantage over mycousfurans A and B (32 μg/mL) against S. aureus ATCC 6538 [1]. Its balanced B. subtilis/S. aureus potency ratio (1:1) makes it suitable for broad-spectrum Gram-positive hit identification, unlike (+)-usnic acid which exhibits an 8-fold bias toward B. subtilis [1]. The compound's complete Gram-negative inactivity (MIC >128 μg/mL) also positions it as a Gram-positive-specific probe for mechanistic studies or as a scaffold for outer membrane permeabilizer combination screening [1].

Immunosuppressive Lead Optimization Starting from the β-Diketone Derivatizable Scaffold

(-)-Mycousnine should be procured as the starting material for medicinal chemistry programs targeting selective T-cell immunosuppression with improved therapeutic windows over calcineurin inhibitors. The key evidence is the 5.04-fold therapeutic index advantage of (-)-mycousnine enamine (TC50/EC50 = 4,463.5) over cyclosporin A (885.0), coupled with demonstrated selectivity for T-cell proliferation inhibition without affecting B-cell, cancer cell, or macrophage endpoints [2]. The enamine derivatization is a single-step transformation requiring only the native (-)-mycousnine scaffold; programs seeking to explore structure-activity relationships around the enamine nitrogen substituent require (-)-mycousnine as the obligatory intermediate, as this derivatization pathway has not been validated for any other usnic acid congener [2].

Dermatophyte Antifungal Research with Defined Candida Selectivity

(-)-Mycousnine offers a characterized starting point for dermatophyte-focused antifungal programs, with equipotent MICs of 25 μg/mL against both T. mentagrophytes and T. rubrum and a 4-fold selectivity window over C. albicans (MIC 100 μg/mL) [3]. This profile supports hit-to-lead efforts for topical antifungal indications where dermatophyte specificity is desirable and systemic Candida activity is not required. Procurement of (-)-mycousnine over uncharacterized usnic acid alternatives ensures that the baseline antifungal selectivity profile is documented, reducing the risk of investing in a congener with an unknown or unfavorable dermatophyte/Candida selectivity ratio [3].

Chemical Biology Probe Development Exploiting the β-Diketone Reactive Handle

The β-diketone moiety of (-)-mycousnine provides a unique electrophilic site for conjugation chemistry that is absent in (-)-placodiolic acid and functionally unvalidated in (+)-usnic acid for this purpose [2]. This enables the design of affinity probes, biotinylated derivatives, or fluorescent conjugates for target identification studies in both antibacterial and immunosuppressive modes of action. The retention of absolute configuration (4aR,9bS) through the enamine transformation, as confirmed by X-ray crystallography, supports the use of (-)-mycousnine as a configurationally stable scaffold for probe development [2].

Quote Request

Request a Quote for (-)-Mycousnine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.